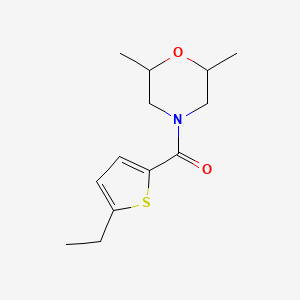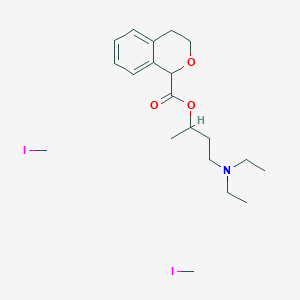
6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinolines
准备方法
The synthesis of 6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and 1-methylpiperidine.
Formation of Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 1-methylpiperidine in the presence of an acid catalyst.
Reduction: The resulting product is then subjected to reduction conditions to yield the desired this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.
化学反应分析
6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: It is used in pharmacological studies to investigate its effects on biological systems and its potential as a drug candidate.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological molecules and pathways.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but lacks the piperidine moiety.
6,7-Dimethoxy-2-(4-methylpiperidin-1-yl)quinoline: This compound has a quinoline core instead of an isoquinoline core.
6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)quinolin-4-amine: This compound has an amine group at the 4-position of the quinoline ring.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from those of related compounds.
属性
IUPAC Name |
6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-18-7-5-15(6-8-18)19-9-4-13-10-16(20-2)17(21-3)11-14(13)12-19/h10-11,15H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWSGOJGYOZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)
![ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)

![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperidin-3-ol](/img/structure/B5083655.png)
![1-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B5083657.png)
![4-({2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}sulfonyl)morpholine](/img/structure/B5083660.png)
![(4E)-2-(4-chlorophenyl)-4-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B5083672.png)
![7-(phenylcarbonyl)-11-(pyridin-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5083675.png)

![4-bromo-N-[4-(diethylamino)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B5083687.png)

![(3R,4R)-1-[(4-propan-2-ylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol](/img/structure/B5083708.png)
![2-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5083732.png)
![(5E)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)
